

Application Notes and Protocols for SQUID Magnetometry of LK-99

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LK-44

Cat. No.: B12382207

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent claims surrounding the novel material LK-99 as a potential room-temperature superconductor have generated significant interest and debate within the scientific community. [1] A critical technique for characterizing potential superconductors is the measurement of magnetic susceptibility using a Superconducting Quantum Interference Device (SQUID) magnetometer. [2][3] A hallmark of superconductivity is the Meissner effect, characterized by the expulsion of a magnetic field, which manifests as strong diamagnetism. [4]

This document provides a detailed protocol for measuring the magnetic susceptibility of LK-99 samples using a SQUID magnetometer. The described methodologies are based on established practices for magnetic characterization of novel materials and insights from recent studies on LK-99. [5][6] While numerous independent investigations have failed to replicate superconductivity in LK-99, these protocols are essential for rigorously characterizing its actual magnetic properties, which have been reported as diamagnetic or paramagnetic. [5][7]

Core Principles of SQUID Magnetometry

A SQUID is the most sensitive type of magnetometer, capable of detecting extremely subtle magnetic fields. [8][9] This sensitivity is crucial for measuring the weak magnetic responses of materials like LK-99. The instrument operates based on the principles of quantum mechanics, specifically the Josephson effect, which occurs in a superconducting ring containing one or two

Josephson junctions.[\[3\]](#)[\[10\]](#) An external magnetic flux induces a circulating supercurrent in the ring, and the SQUID converts this magnetic flux into a voltage that can be precisely measured. [\[3\]](#) By moving a sample through a set of superconducting detection coils, the SQUID can determine the sample's magnetic moment.[\[10\]](#)

Experimental Protocols

Sample Preparation and Mounting

Accurate and reproducible magnetic measurements are critically dependent on proper sample preparation and mounting. The goal is to minimize background signals from the sample holder and ensure the sample is securely fixed in a known position.[\[11\]](#)

For Powdered LK-99 Samples:

- Mass Measurement: Accurately weigh the LK-99 powder sample (typically 5-60 mg) using a high-precision microbalance.[\[12\]](#)
- Encapsulation:
 - Use a gelatin capsule or a similar non-magnetic container.[\[13\]](#) Place the powder in one half of the capsule.
 - To prevent the powder from moving, a small amount of a non-magnetic material like quartz wool can be added, or the other half of the capsule can be inverted and pressed down.[\[12\]](#)
 - For air-sensitive samples, sealing within a quartz tube under vacuum is recommended.[\[13\]](#)
- Holder Assembly:
 - Insert the capsule into a standard magnetometer sample holder, such as a clear plastic straw.[\[12\]](#)[\[13\]](#)
 - Secure the capsule's position within the straw using small pieces of the same straw material or Kapton tape to prevent movement during measurement.[\[13\]](#)
 - The sample should be positioned at the center of the detection coils for optimal signal.

For Solid (e.g., Pellet or Film) LK-99 Samples:

- Sample Dimensions: Ensure the sample dimensions are within the limits of the sample holder and the magnetometer's sample space (e.g., typically less than 5mm x 5mm).[3][14]
- Mounting:
 - Mount the sample on a rigid, low-background platform.[11]
 - Use a minimal amount of non-magnetic adhesive, such as GE varnish or cement, to fix the sample.
 - For thin films, ensure the orientation of the film with respect to the applied magnetic field (e.g., parallel or perpendicular) is known and recorded.

SQUID Magnetometer Operation: Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements

ZFC and FC measurements are fundamental for identifying superconducting transitions and characterizing magnetic materials.

Zero-Field-Cooled (ZFC) Protocol:

- Cooling: Cool the sample from room temperature (or a higher temperature) to the lowest measurement temperature (e.g., 2 K or 5 K) in the absence of an applied magnetic field (ideally, in a zero-field environment).[15][16]
- Field Application: Once the target low temperature is stable, apply a small DC magnetic field (e.g., 10-100 Oe).[16][17]
- Measurement on Warming: Measure the magnetic moment of the sample as the temperature is slowly increased (warmed) to a temperature above the expected transition.[15]

Field-Cooled (FC) Protocol:

- Field Application: At a temperature above the expected transition, apply the same DC magnetic field used in the ZFC measurement.

- Cooling: Cool the sample down to the lowest measurement temperature in the presence of this constant magnetic field.
- Measurement on Warming (or Cooling): Measure the magnetic moment as the temperature is increased (warmed) back up.[\[15\]](#)

The separation between the ZFC and FC curves can provide information about magnetic irreversibility, such as that seen in superconductors or spin glasses. For a superconductor, the ZFC curve will show a strong diamagnetic signal below the critical temperature (T_c) due to the Meissner effect, while the FC curve will show a weaker diamagnetic signal due to flux trapping.

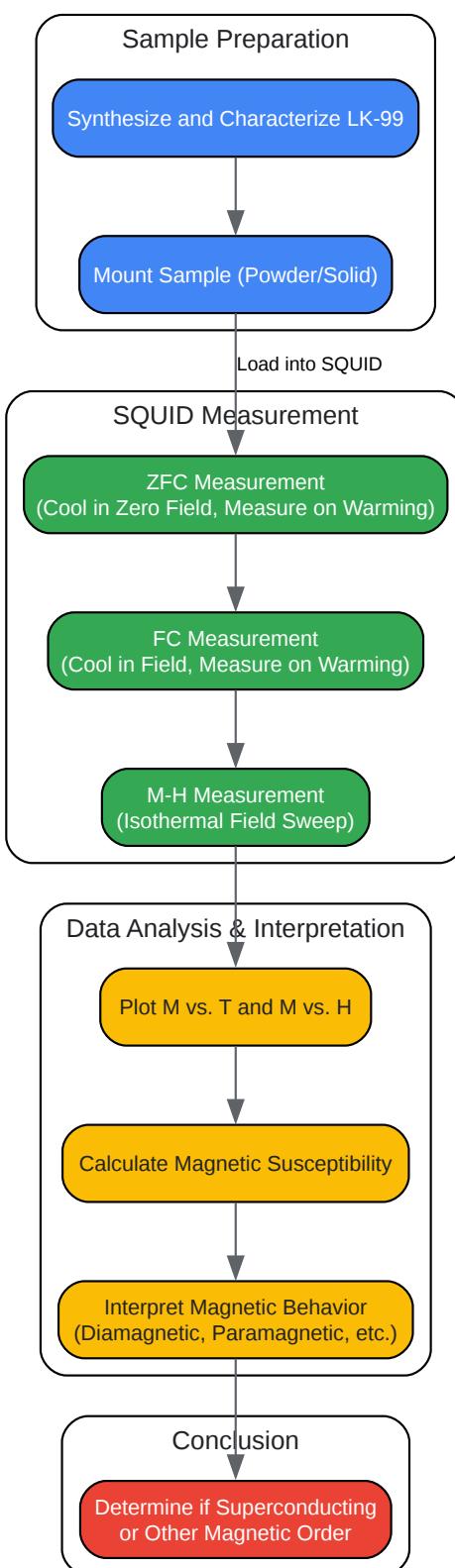
Isothermal Magnetization (M-H) Measurements

M-H curves are measured to determine the magnetic moment of the sample as a function of the applied magnetic field at a constant temperature.

- Temperature Stabilization: Set the magnetometer to the desired temperature and allow it to stabilize.
- Field Sweep: Sweep the magnetic field from a maximum positive value to a maximum negative value and back, measuring the magnetic moment at discrete field steps.
- Data Analysis: The shape of the M-H loop provides information about the type of magnetism present (e.g., diamagnetism, paramagnetism, ferromagnetism). For a diamagnetic material, the magnetization will be negative and linearly proportional to the applied field.

Data Presentation

The following tables summarize hypothetical and reported data for LK-99 to illustrate how results should be presented.


Table 1: Summary of Magnetic Susceptibility Measurements for LK-99

Measurement Type	Temperature (K)	Applied Field (Oe)	Magnetic Susceptibility (emu/g)	Observation	Reference
M vs. T (ZFC/FC)	5 - 325	500	-0.098 (at 5 K) to -0.23 (at 315 K)	Diamagnetic, no superconducting transition	[5]
Isothermal M-H	280	-	Linear negative slope	Diamagnetic behavior	[6]
AC Susceptibility	Various	-	Paramagnetic nature (for Ni-doped LK-99)	No diamagnetic flux expulsion	[7]

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the magnetic characterization of a novel material like LK-99 using a SQUID magnetometer.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. LK-99 - Wikipedia [en.wikipedia.org]
- 2. Institute of Nuclear Physics PAN [ifj.edu.pl]
- 3. SQUID Magnetometer [crf.iitd.ac.in]
- 4. physicsworld.com [physicsworld.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arxiv.org [arxiv.org]
- 7. [2308.06589] On the Experimental Evidence for Possible Superconductivity in LK99 [arxiv.org]
- 8. institut2a.physik.rwth-aachen.de [institut2a.physik.rwth-aachen.de]
- 9. SQUID - Wikipedia [en.wikipedia.org]
- 10. phas.ubc.ca [phas.ubc.ca]
- 11. qdusa.com [qdusa.com]
- 12. lsa.umich.edu [lsa.umich.edu]
- 13. mn.uio.no [mn.uio.no]
- 14. SQUID Magnetometry and Low Temperature | ICMM [icmm.csic.es]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for SQUID Magnetometry of LK-99]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12382207#squid-magnetometer-protocol-for-lk-99-magnetic-susceptibility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com